8-Thiomethyl cyclic AMP

Description

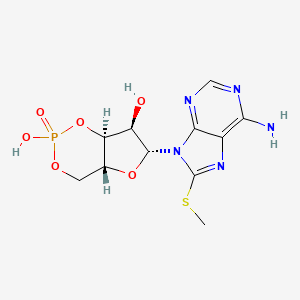

Structure

3D Structure

Properties

CAS No. |

30630-07-0 |

|---|---|

Molecular Formula |

C11H14N5O6PS |

Molecular Weight |

375.3 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-methylsulfanylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C11H14N5O6PS/c1-24-11-15-5-8(12)13-3-14-9(5)16(11)10-6(17)7-4(21-10)2-20-23(18,19)22-7/h3-4,6-7,10,17H,2H2,1H3,(H,18,19)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

MMNAVGBQDJBHGO-KQYNXXCUSA-N |

SMILES |

CSC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |

Isomeric SMILES |

CSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N |

Canonical SMILES |

CSC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |

Synonyms |

8-(methylthio)cyclic 3',5'-adenosine monophosphate 8-(methylthio)cyclic AMP 8-THIOMETHYL CYCLIC AMP 8-thiomethyl-cAMP SQ 80002 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 8 Thiomethyl Cyclic Amp

Chemical Synthesis Strategies for 8-Thiomethyl cyclic AMP and its Stereoisomers

The chemical synthesis of 8-SMe-cAMP and its stereoisomers is a multi-step process that demands careful control over reaction conditions to achieve the desired product with high yield and stereochemical purity.

The synthesis of cyclic nucleotide analogs often begins with commercially available phosphoramidites. While the direct synthesis of 8-SMe-cAMP is not extensively detailed in the provided search results, the synthesis of related 8-substituted cAMP analogs provides a general framework. For instance, the synthesis of 8-halogenated cAMP analogs like 8-bromo-cAMP and 8-chloro-cAMP often serves as a precursor for further modifications. nih.gov The halogen at the 8-position can be substituted with a thiomethyl group through nucleophilic substitution with methyl mercaptan or its corresponding salt.

Optimization of this reaction would involve screening various solvents, bases, and temperature conditions to maximize the yield and minimize side products. The choice of protecting groups for the ribose hydroxyls and the phosphate (B84403) moiety is also a critical consideration to prevent unwanted reactions during the thiomethylation step.

Achieving research-grade purity is paramount for the reliable use of 8-SMe-cAMP in biological assays. Following the synthesis, the crude product is typically a mixture of the desired compound, unreacted starting materials, and byproducts. A common purification strategy involves chromatographic techniques.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating cyclic nucleotide analogs from impurities. nih.gov A gradient elution method, where the mobile phase composition is changed over time, can effectively resolve compounds with similar polarities. nih.gov For example, a method developed for 8-chloro-cAMP was able to separate it from nine different impurities. nih.gov

Silica (B1680970) gel chromatography is another widely used technique. nih.gov In the synthesis of biotinylated cyclic dinucleotides, silica gel chromatography with a gradient of methanol (B129727) in dichloromethane (B109758) was used for purification. nih.gov The choice of the solvent system is optimized to achieve the best separation.

After chromatographic purification, the product is often concentrated and may be subjected to further steps like precipitation or crystallization to obtain a highly pure solid product. The final purity is then assessed using analytical techniques as described in section 2.3.

Synthetic Approaches for Developing Modified this compound Analogs

To expand the utility of 8-SMe-cAMP as a research tool, various analogs are synthesized with specific modifications. These modifications can include the attachment of reporter tags for detection or alterations to improve cellular uptake.

The development of probes based on 8-SMe-cAMP is essential for studying its interactions with cellular targets. This is often achieved by attaching reporter tags such as fluorescent molecules or biotin (B1667282).

Fluorescent Analogs: Fluorescently labeled cyclic nucleotides are valuable tools for imaging and assay development. nih.govnih.gov The synthesis of such analogs can be achieved by introducing a fluorescent moiety to the 8-SMe-cAMP structure. This can be done by modifying the precursor before the thiomethylation step or by reacting the purified 8-SMe-cAMP with a fluorescent dye that has a reactive group compatible with the cyclic nucleotide structure. Phosphoramidite and phosphate chemistry are common strategies employed for creating intrinsically fluorescent cyclic dinucleotides. nih.govnih.gov

Biotinylated Analogs: Biotinylation is a common strategy for developing probes for affinity purification and detection of binding partners. nih.gov The synthesis of biotinylated 8-SMe-cAMP would likely follow a similar strategy to that of other biotinylated cyclic nucleotides, where a linker arm is attached to the cyclic nucleotide, and biotin is subsequently conjugated to the linker. "Click chemistry" is a highly efficient and specific reaction that is often used for this purpose. nih.gov The synthesis of biotinylated c-di-GMP and c-di-AMP has been successfully achieved using this approach starting from commercially available phosphoramidites. nih.govnih.gov

| Reporter Tag | Synthetic Strategy | Application |

| Fluorescent Dye | Phosphoramidite and phosphate chemistry | Imaging, Assay Development |

| Biotin | "Click" conjugation to a linker arm | Affinity Purification, Detection of Binding Partners |

A significant challenge in studying the intracellular effects of cyclic nucleotides is their poor cell membrane permeability due to their negative charge. Several strategies have been developed to overcome this limitation.

One common approach is to mask the negative charges of the phosphate group by converting it into a more lipophilic acetoxymethyl (AM) ester. nih.gov These AM esters can readily cross the cell membrane, and once inside the cell, they are cleaved by intracellular esterases to release the active, charged cyclic nucleotide. nih.gov This strategy has been successfully applied to cAMP and its analogs. nih.gov

Another strategy involves modifications to the cyclic peptide backbone, such as N-methylation, which can improve permeability without significantly altering the three-dimensional structure. nih.govchemrxiv.org While this is more common for cyclic peptides, the principles of reducing polar surface area and introducing lipophilic groups can be applied to cyclic nucleotide derivatives.

| Modification Strategy | Mechanism of Action | Example Application |

| Acetoxymethyl (AM) Esterification | Masks the negative charge of the phosphate group, increasing lipophilicity. Cleaved by intracellular esterases to release the active compound. | N6,O2'-dibutyryl-cAMP acetoxymethyl ester (bt2cAMP/AM) |

| Backbone N-methylation | Reduces polar surface area and increases lipophilicity, potentially improving passive diffusion across the cell membrane. | Optimization of cyclic peptide modulators for chemokine receptors. nih.gov |

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment in Research

Ensuring the structural integrity and purity of synthesized 8-SMe-cAMP and its analogs is critical for the validity of research findings. A combination of advanced analytical techniques is employed for this purpose.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the selective analysis of cyclic nucleotides. nih.govnih.govnih.gov It provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS, allowing for both quantification and structural confirmation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. 1H, 13C, and 31P NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

High-Performance Liquid Chromatography (HPLC): As mentioned in the purification section, HPLC is also a primary tool for assessing the purity of the final product. nih.gov By comparing the retention time of the synthesized compound with a known standard and analyzing the peak area, the purity can be accurately determined.

Electron Spin Resonance (ESR) Spectroscopy: For analogs that incorporate a spin label, such as a nitroxide group, ESR spectroscopy is used to study the binding of the analog to its target protein. nih.gov The ESR spectrum provides information about the mobility of the spin label, which can change upon binding. nih.gov

| Analytical Technique | Information Provided | Application in 8-SMe-cAMP Analysis |

| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation pattern | Structural confirmation and identification. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry | Unambiguous structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | Purity assessment and quality control. nih.gov |

| Electron Spin Resonance (ESR) | Information on the mobility of a spin-labeled analog | Studying binding interactions with target proteins. nih.gov |

Molecular Mechanisms of Action of 8 Thiomethyl Cyclic Amp

Interaction with Cyclic AMP-Dependent Protein Kinase (PKA) Isoforms

The compound 8-Thiomethyl cyclic AMP (8-S-CH3-cAMP) is a notable analog of cyclic adenosine (B11128) monophosphate (cAMP) that exhibits distinct interactions with the isoforms of cAMP-dependent protein kinase (PKA). PKA, a key enzyme in various cellular signaling pathways, exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. mdpi.comfrontiersin.org The activation of PKA is a multi-step process initiated by the binding of cAMP to the regulatory subunits, which leads to the dissociation and subsequent activation of the catalytic subunits. mdpi.comelifesciences.org There are two primary types of PKA, designated as type I and type II, which are distinguished by their respective regulatory subunits, RI and RII. mdpi.comfrontiersin.org

Binding Affinity and Specificity for PKA Regulatory Subunits (Site 1 and Site 2)

The regulatory subunits of PKA each possess two distinct cAMP binding sites, termed site 1 (also referred to as site B) and site 2 (also referred to as site A). nih.govnih.gov These sites exhibit positive cooperativity, meaning the binding of a cAMP analog to one site enhances the binding at the other, which is crucial for the synergistic activation of the kinase. nih.govbioscientifica.com

8-Thiomethyl-cAMP demonstrates a marked selectivity for binding site 1 on the type II regulatory subunit (RII) of PKA. bioscientifica.comnih.govcore.ac.uk This specificity allows it to be used as a tool to probe the differential roles of PKA isozymes within cellular systems. In contrast, other cAMP analogs, such as N6-benzoyl-cAMP, show selectivity for site 2 on both RI and RII subunits. bioscientifica.com The selective binding of 8-Thiomethyl-cAMP to site 1 of RII is a key aspect of its mechanism of action, enabling the targeted activation of the PKA type II isozyme, particularly when used in conjunction with a site 2-selective analog. nih.govbioscientifica.com

| cAMP Analog | Selective Binding Site | PKA Isoform Specificity |

|---|---|---|

| 8-Thiomethyl-cAMP | Site 1 | Type II (RII) bioscientifica.comnih.govcore.ac.uk |

| 8-bromo-cAMP | Site 1 | Type II (RII) nih.govcore.ac.uk |

| 8-aminohexylamino-cAMP | Site 1 | Type I (RI) nih.govcore.ac.uk |

| N6-monobutyryl cAMP | Site 2 | Type I (RI) and Type II (RII) nih.govcore.ac.uk |

| N6-benzoyl-cAMP | Site 2 | Type I (RI) and Type II (RII) bioscientifica.com |

| 8-piperidino-cAMP | Site 1 or Site 2 | Site 1 on RII or Site 2 on RI nih.govcore.ac.uk |

Differential Activation Profiles of PKA Type I versus Type II Isoenzymes

The selective binding of 8-Thiomethyl-cAMP to the RII subunit underpins its role in the differential activation of PKA isoenzymes. When used in combination with a site 2-selective analog like N6-benzoyl-cAMP, 8-Thiomethyl-cAMP synergistically activates the type II PKA isozyme. nih.govbioscientifica.com This synergistic activation is a hallmark of the cooperative binding of analogs to both sites on the regulatory subunit, leading to a more potent activation than either analog could achieve alone. bioscientifica.com

Research has demonstrated that this differential activation has significant physiological consequences. For instance, in mouse oocyte-cumulus cell complexes, treatments that selectively activate type II PKA, such as with 8-Thiomethyl-cAMP, are more effective at inducing cumulus expansion and the resumption of meiotic maturation. nih.govcore.ac.uk Conversely, the selective activation of type I PKA is more potent in maintaining meiotic arrest. nih.govcore.ac.uk This highlights the distinct and sometimes opposing roles of the two PKA isoenzymes in cellular processes, which can be elucidated using analogs like 8-Thiomethyl-cAMP.

Impact on PKA Subunit Dissociation and Catalytic Subunit Activity

The classical model of PKA activation posits that the binding of four cAMP molecules to the two regulatory subunits induces a conformational change that leads to the dissociation of the two active catalytic subunits. elifesciences.orgwikipedia.org These freed catalytic subunits are then able to phosphorylate their various substrates throughout the cell. frontiersin.orgelifesciences.org

The synergistic binding of 8-Thiomethyl-cAMP (at site 1) and a site 2-selective analog to the RII subunits is essential for this dissociation and subsequent activation of the catalytic subunit of PKA type II. nih.govnih.gov Because both binding sites must be occupied for the regulatory subunit to release the catalytic subunit, the combined action of these analogs effectively mimics the natural activation by cAMP. nih.gov Recent studies have reinforced the importance of this dissociation, showing that the translocation of the catalytic subunit, but not the regulatory subunit, is necessary for PKA to carry out its functions in neurons. elifesciences.orgnih.gov Therefore, by promoting the dissociation of the PKA type II holoenzyme, 8-Thiomethyl-cAMP directly leads to an increase in the phosphorylation of target proteins by the PKA catalytic subunit.

Modulation of Exchange Proteins Activated by cAMP (EPAC)

Beyond PKA, cAMP can also directly activate another family of effector proteins known as Exchange Proteins Activated by cAMP (EPAC). nih.govnih.gov These proteins, which include EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. nih.govnih.gov

Binding to EPAC Isoforms (EPAC1, EPAC2) and Conformational Changes

EPAC proteins contain a regulatory region with a high-affinity cyclic nucleotide-binding (CNB) domain and a catalytic region. bmbreports.orgnih.gov The binding of cAMP to the CNB domain induces a significant conformational change in the EPAC protein. nih.govplos.org This change relieves the autoinhibitory restraint that the regulatory region imposes on the catalytic domain, effectively opening up the molecule. nih.gov This "hinge" motion reorients the regulatory and catalytic lobes relative to each other, allowing the catalytic domain to become active. nih.gov While specific binding data for 8-Thiomethyl-cAMP to EPAC isoforms is not as extensively detailed as for PKA, the structural similarity to cAMP suggests it can also bind to the CNB domain and induce these activating conformational changes.

| Event | Description |

|---|---|

| Ligand Binding | cAMP or an analog binds to the cyclic nucleotide-binding (CNB) domain in the regulatory region of EPAC. bmbreports.orgnih.gov |

| Conformational Change | Binding induces a "hinge" motion, reorienting the regulatory and catalytic domains and relieving autoinhibition. nih.govnih.gov |

| GEF Domain Activation | The now-active CDC25 homology domain in the catalytic region is able to interact with Rap GTPases. nih.gov |

| Guanine Nucleotide Exchange | EPAC facilitates the exchange of GDP for GTP on Rap1 or Rap2, leading to their activation. nih.gov |

Activation of EPAC-Mediated Guanine Nucleotide Exchange Factors (GEFs)

Upon the conformational activation of EPAC by a cAMP analog, its catalytic domain, which possesses guanine nucleotide exchange factor (GEF) activity, becomes functional. nih.gov This GEF domain, specifically a CDC25 homology domain, then catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on its target Rap proteins (Rap1 and Rap2). nih.govnih.gov The GTP-bound form of Rap is the active state, which then goes on to modulate a variety of downstream cellular processes, including cell adhesion, secretion, and gene expression. Therefore, by binding to and activating EPAC, 8-Thiomethyl-cAMP can initiate a PKA-independent signaling cascade through the activation of Rap GTPases.

Potential for Interaction with Other Cyclic Nucleotide-Binding Proteins (e.g., CNG Channels, HCN Channels)

While the primary intracellular receptors for cyclic adenosine monophosphate (cAMP) are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), other proteins possess cyclic nucleotide-binding domains and are subject to regulation by cAMP and its analogs. These include cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The interaction of this compound (8-TMe-cAMP) with these channels is an area of ongoing research, with implications for cellular processes beyond the canonical PKA and Epac pathways.

Cyclic Nucleotide-Gated (CNG) Channels:

CNG channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). nih.goved.ac.uk They play crucial roles in sensory transduction pathways, particularly in vision and olfaction. nih.goved.ac.uk Structurally, CNG channels are part of the superfamily of pore-loop cation channels and share a common domain architecture with HCN channels. nih.gov The binding of a cyclic nucleotide to the intracellular domain of the channel protein induces a conformational change that leads to channel opening, resulting in cation influx and membrane depolarization. nih.govembopress.org

The activation of CNG channels can lead to an increase in the intracellular Ca2+ concentration, providing a pathway for crosstalk between cyclic nucleotide signaling and calcium homeostasis that is independent of protein kinases. embopress.org While direct studies specifically investigating the interaction of 8-TMe-cAMP with CNG channels are limited, the known structure-activity relationships of cAMP analogs at the cyclic nucleotide-binding domain of CNG channels suggest a potential for interaction. The modification at the 8-position of the adenine (B156593) ring, as seen in 8-TMe-cAMP, can influence the binding affinity and efficacy of activation. Given that CNG channels are activated by cAMP, it is plausible that 8-TMe-cAMP could act as a modulator of these channels, though its specific effects (agonist or antagonist) and potency relative to cAMP would require empirical determination.

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels:

HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are further modulated by the direct binding of cyclic nucleotides. frontiersin.orgepfl.ch These channels are critical for regulating neuronal and cardiac rhythmicity. frontiersin.orgtaylorandfrancis.com The binding of cAMP to the C-terminus of HCN channels enhances their activity by shifting the voltage-dependence of activation to more depolarized potentials. ed.ac.ukepfl.ch There are four known isoforms of HCN channels (HCN1-4), and their sensitivity to cAMP varies. frontiersin.orgepfl.ch HCN2 and HCN4 isoforms are strongly modulated by cAMP, while HCN1 and HCN3 show weaker sensitivity. epfl.ch

The interaction of specific cAMP analogs with HCN channels has been a subject of investigation. The regulatory protein TRIP8b can bind to HCN channels and disrupt the binding of cAMP, thereby fine-tuning neuronal excitability. frontiersin.orgfrontiersin.org This highlights the complexity of HCN channel regulation. While direct experimental data on the effects of 8-TMe-cAMP on HCN channels is not extensively documented, the known modulation of these channels by cAMP suggests that 8-TMe-cAMP could also influence their activity. The nature and extent of this interaction would likely depend on the specific HCN channel isoform and the cellular context.

| Channel Type | Primary Function | Regulation by cAMP | Potential Interaction with 8-TMe-cAMP |

| CNG Channels | Sensory transduction (vision, olfaction) | Direct activation by binding | Plausible interaction, specific effects need investigation |

| HCN Channels | Neuronal and cardiac rhythmicity | Enhanced activity via direct binding | Potential modulation of channel activity |

Investigation of Downstream Phosphorylation Events Mediated by this compound

The biological effects of this compound are largely transduced through the activation of protein kinases, which in turn phosphorylate a multitude of downstream protein substrates. The investigation of these phosphorylation events is crucial for understanding the specific cellular processes regulated by this cAMP analog.

As a known activator of cAMP-dependent protein kinase (PKA), 8-TMe-cAMP initiates a signaling cascade that involves the phosphorylation of specific serine and threonine residues on target proteins. PKA exists as two major isozymes, type I and type II, and 8-TMe-cAMP has been shown to exhibit a preference for the type II isozyme. nih.govbioscientifica.com This selectivity can lead to differential phosphorylation of downstream targets compared to the endogenous activator, cAMP.

One of the key downstream targets of PKA is the transcription factor cAMP response element-binding protein (CREB). nih.gov Upon activation, the catalytic subunit of PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133). nih.gov This phosphorylation event is a critical step in the regulation of gene transcription, leading to changes in the expression of proteins involved in a wide array of cellular functions. nih.gov The ERK1/2 and p38 MAPK signaling pathways can also indirectly lead to CREB phosphorylation. mdpi.com

Furthermore, the activation of PKA by 8-TMe-cAMP can influence the phosphorylation state and activity of other signaling molecules. For instance, in some cellular contexts, cAMP signaling can lead to the inhibition of Akt activity through a PKA-dependent mechanism that requires the activation and phosphorylation of Rap1b. nih.gov In rat vasa deferentia, incubation with 8-TMe-cAMP has been shown to enhance the activity of tyrosine hydroxylase, an effect that is associated with changes in the enzyme's phosphorylation state. researchgate.net

The ability of 8-TMe-cAMP to selectively activate PKA isozymes allows for the dissection of the roles of these isozymes in specific cellular responses. By using 8-TMe-cAMP in combination with other site-selective cAMP analogs, researchers can synergistically activate either type I or type II PKA and observe the resulting downstream phosphorylation events and physiological outcomes. bioscientifica.comulb.ac.be For example, in mouse oocyte-cumulus cell complexes, treatments that selectively activate type II PKA, which would be favored by 8-TMe-cAMP, were more effective in promoting cumulus expansion. nih.gov

| Downstream Target / Pathway | Mediating Kinase | Effect of 8-TMe-cAMP-induced Phosphorylation |

| CREB | PKA | Regulation of gene transcription |

| Akt | PKA (via Rap1b) | Inhibition of Akt activity in specific cell types |

| Tyrosine Hydroxylase | PKA | Enhanced enzyme activity |

The study of downstream phosphorylation events provides a detailed map of the signaling pathways activated by this compound, offering insights into its specific molecular and cellular effects.

Cellular and Molecular Effects Uncovered by 8 Thiomethyl Cyclic Amp Research

Regulation of Cellular Proliferation and Growth Dynamics

The impact of cAMP on cellular proliferation is context-dependent, capable of either stimulating or inhibiting growth depending on the specific cell type. molbiolcell.org The use of stable and cell-permeable cAMP analogs has been crucial in dissecting the molecular mechanisms that underlie these diverse responses.

The progression of cells through the division cycle is tightly controlled, and cAMP signaling is a key regulatory input. Research utilizing the PKA-selective cAMP analog, 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), in murine S49 lymphoma cells revealed its capacity to induce a G1-phase cell-cycle arrest in a significant portion of the cell population following treatment. pnas.org This growth-arresting effect was associated with widespread changes in the expression of genes that regulate the cell cycle. pnas.org However, the growth-inhibitory effects of cAMP analogs are not universally linked to an arrest at a single, specific phase of the cell cycle. For instance, in certain human cancer cell lines, the analog 8-Cl-cAMP was shown to inhibit growth without causing a significant accumulation of cells in any particular phase (G1, S, or G2/M). sci-hub.se The cAMP pathway is also intricately involved in the transcriptional control of key cell cycle proteins, such as cyclin A, which is essential for the S phase. nih.gov Activation of cAMP signaling can directly stimulate the cyclin A gene promoter through a specific DNA sequence known as the cAMP response element (CRE). nih.gov

A fundamental aspect of cell proliferation is the replication of DNA. Several studies have demonstrated that elevating intracellular cAMP levels through the use of its analogs can lead to a reduction in DNA synthesis. In the human leukemia cell line Reh, 8-CPT-cAMP was observed to inhibit DNA synthesis in a manner that was dependent on the concentration of the analog used. molbiolcell.org A similar inhibitory effect on DNA replication was noted in cultured fetal rat islets of Langerhans when treated with agents that increase intracellular cAMP, such as dibutyryl-cAMP. nih.gov Furthermore, 8-methylthioadenosine 3':5'-cyclic monophosphate was reported to diminish the uptake of nucleotides—the building blocks of DNA—in actively dividing human fibroblasts. portlandpress.com

The growth-suppressive properties of 8-substituted cAMP analogs have been extensively documented across a range of cancer cell lines. Notably, analogs featuring a thio-group at the 8-position of the adenine (B156593) ring, a category that includes 8-Thiomethyl-cAMP, have been identified as particularly potent inhibitors of cell growth. sci-hub.seunivr.it In comparative studies, these thio-substituted analogs consistently demonstrated stronger growth inhibition than their 8-amino-substituted counterparts. sci-hub.se For example, 8-methylthio-cAMP has been shown to inhibit the growth of some cancer cell lines by as much as 40-80% at a concentration of 50 µM. sci-hub.se

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| 8-methylthio-cAMP | Various Cancer Lines | 40-80% growth inhibition | 50 µM | sci-hub.se |

| 8-CPT-cAMP | Reh leukemia cells | Dose-dependent inhibition of DNA synthesis | 200-400 µM | molbiolcell.org |

| Dibutyryl-cAMP | Fetal rat islets | Marked inhibition of DNA replication | Not specified | nih.gov |

| 8-methylthioadenosine 3':5'-cyclic monophosphate | WI38 fibroblasts | Decreased nucleotide uptake | Not specified | portlandpress.com |

Modulation of Cellular Differentiation Pathways

Cellular differentiation is the fundamental process through which cells mature to acquire specialized structures and functions. The cAMP signaling pathway is a master regulator of this process in numerous cell lineages.

The capacity of cAMP analogs to drive differentiation is particularly evident in hematopoietic cells. In preclinical models of acute promyelocytic leukemia (APL), 8-CPT-cAMP was found to significantly promote the differentiation of leukemic cells, an effect that was powerfully enhanced when used in combination with all-trans retinoic acid (ATRA). pnas.orgnih.gov This combined approach showed promise in overcoming the resistance to ATRA therapy observed in some APL subtypes. nih.gov In vivo experiments with another analog, 8-Cl-cAMP, in a mouse model of APL also demonstrated potent anti-leukemic activity, characterized by the induction of myeloid differentiation in the bone marrow. rupress.org The strategic combination of different cAMP analogs can also produce synergistic effects on differentiation. In cultured dog thyroid cells, pairing analogs that selectively activate different isozymes of PKA (type I and type II) resulted in a synergistic enhancement of iodide trapping, a key marker of thyroid cell differentiation. ulb.ac.be However, the effects of these analogs can be disparate; in human glioma cells, 8-Cl-cAMP acted as a potent growth inhibitor but, in contrast to other cAMP analogs, did not trigger morphological differentiation at concentrations that halted cell growth. nih.gov

The effects of cAMP on differentiation are ultimately executed through precise changes in gene expression programs. Treatment of S49 lymphoma cells with 8-CPT-cAMP resulted in altered expression of thousands of genes, a response that was critically dependent on the presence of PKA. pnas.org A subset of these genes, containing the cAMP-response element (CRE), responded within two hours of treatment. pnas.org The system exhibits dynamic feedback control, as evidenced by the rapid induction of the inducible cAMP early repressor (Icer), which functions to dampen PKA-mediated transcription. pnas.org

This transcriptional control is also evident in other systems. For instance, in choriocarcinoma cells, which produce human chorionic gonadotropin (hCG), the analog 8-bromo-cAMP was shown to increase the transcription of the genes for both hCG subunits, although the timing of this induction differed between the two genes. nih.gov In the developing lung, cAMP signaling is crucial for the maturation of type II alveolar cells, promoting the expression of surfactant protein A (SP-A), a hallmark of their differentiated state. nih.gov This effect is mediated in part by enhancing the binding of the transcription factor TTF-1 to the promoter of the SP-A gene. nih.gov

Impact on Metabolism and Energy Homeostasis in Cellular Systems

The cAMP pathway is central to the regulation of cellular metabolism, integrating hormonal and nutritional signals to maintain energy balance. nih.gov The downstream effectors PKA and Epac mediate these metabolic actions. nih.govwikipedia.org

The involvement of cAMP in the control of glucose and lipid metabolism is well-established. wikipedia.org In the pancreatic β-cells of the islets of Langerhans, cAMP acts as a critical amplifying signal for glucose-stimulated insulin (B600854) secretion. nih.govtandfonline.com Pharmacological studies using the Epac-selective activator 8-pCPT-2'-O-Me-cAMP have uncovered a complex interplay between the two main cAMP effectors. While Epac activation was found to potentiate insulin secretion, this response was unexpectedly reliant on a permissive level of PKA activity, highlighting a necessary cross-talk between the two pathways. nih.govresearchgate.net

In brown adipocytes, cells specialized for heat production, cAMP signaling stimulated by the neurotransmitter norepinephrine (B1679862) enhances the uptake of glucose. oup.com This metabolic effect was reproduced by the cAMP analog 8-bromo-cAMP but not by an Epac-specific activator, indicating that PKA is the dominant effector for this particular response in brown fat. oup.com The specificity of cAMP signaling is further illustrated in pituitary cells, where 8-methylthio-cAMP was found to increase the synthesis of the hormone prolactin without significantly altering the production of growth hormone. nih.gov

| Compound | Cell/Tissue Type | Effect | Key Finding | Reference |

|---|---|---|---|---|

| 8-pCPT-2'-O-Me-cAMP | Human pancreatic islets | Potentiates glucose-stimulated insulin secretion | Effect is dependent on permissive PKA activity | nih.govresearchgate.net |

| 8-bromo-cAMP | Brown adipocytes | Increased glucose uptake | PKA-mediated, not Epac-mediated | oup.com |

| 8-methylthio-cAMP | Pituitary cells | Increased prolactin synthesis | No significant effect on growth hormone synthesis | nih.gov |

| 8-Thiomethyl cyclic AMP | Female rat distal colon | Synergistic activation of type II PKA | Used in a synergistic pair to activate PKA | nih.gov |

Regulation of Lipolysis and Glycogenolysis in Adipocytes and Hepatocytes

Research utilizing this compound (8-SMe-cAMP) has provided significant insights into the metabolic processes of lipolysis in adipocytes (fat cells) and glycogenolysis in hepatocytes (liver cells). This analog of cyclic AMP (cAMP) has been instrumental in dissecting the signaling pathways that govern the breakdown of fats and glycogen (B147801).

In adipocytes, the process of lipolysis is primarily controlled by the intracellular levels of cAMP, which in turn activates protein kinase A (PKA). researchgate.net The activation of PKA leads to the phosphorylation and subsequent activation of hormone-sensitive lipase (B570770) (HSL) and perilipin, key enzymes and proteins involved in the breakdown of triglycerides into free fatty acids and glycerol. researchgate.net Studies have shown that 8-SMe-cAMP is a potent activator of lipolysis in permeable adipocyte systems. iupac.org Comparative studies have demonstrated that hepatocytes are significantly more sensitive to cAMP analog stimulation than adipocytes, with some analogs requiring up to a 10,000-fold higher concentration to activate lipolysis in adipocytes compared to glycogenolysis in hepatocytes. odu.edu For instance, the concentration of 8-SMe-cAMP required for half-maximal activation (EC50) of lipolysis in adipocytes is approximately 1,000 µM, whereas for phosphorylase activation in hepatocytes, it is only 0.5 µM. odu.edu

In hepatocytes, 8-SMe-cAMP has been shown to stimulate glycogenolysis, the process of breaking down glycogen to glucose. This effect is mediated through the activation of cAMP-dependent protein kinase, which in turn phosphorylates and activates glycogen phosphorylase, the key enzyme in this pathway. The rise in intracellular cAMP, mimicked by 8-SMe-cAMP, is a primary signal for the liver to release glucose into the bloodstream, a critical response to maintain energy homeostasis, particularly during periods of exercise or fasting. nih.gov

Table 1: Comparative Potency of 8-Thiomethyl-cAMP in Adipocytes and Hepatocytes

| Cell Type | Process Regulated | EC50 of 8-SMe-cAMP |

|---|---|---|

| Adipocytes | Lipolysis | ~1,000 µM odu.edu |

| Hepatocytes | Glycogenolysis | ~0.5 µM odu.edu |

Effects on other Metabolic Enzymes and Pathways

Beyond its well-documented roles in lipolysis and glycogenolysis, 8-SMe-cAMP has been used as a tool to investigate the regulation of other metabolic enzymes and pathways. The overarching mechanism involves the activation of cAMP-dependent protein kinase (PKA), which then phosphorylates a wide array of substrate proteins, altering their activity. nih.gov

In the context of broader metabolic regulation, cAMP signaling, which can be mimicked by 8-SMe-cAMP, is known to influence the expression of genes involved in various metabolic pathways. ucsd.edu For example, in E. coli, the cAMP-CRP complex regulates the expression of genes related to amino acid catabolism and ATP biosynthesis. oup.com While this is a prokaryotic example, it highlights the fundamental role of cAMP in coordinating cellular metabolism with nutrient availability.

In mammalian cells, PKA, activated by cAMP, can phosphorylate and thereby regulate enzymes involved in lipid synthesis, such as acetyl CoA carboxylase. nih.gov Furthermore, cAMP signaling can impact the expression of cytochrome P450 enzymes in the liver, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds. researcher.life The hormonal status of an organism, which can alter intracellular cAMP levels, may therefore rapidly and differentially regulate the activity of these enzymes through phosphorylation. researcher.life

Neurobiological Effects and Neuronal Function Studies

Modulation of Neurotransmitter Synthesis and Release (e.g., Tryptophan Hydroxylase, Tyrosine Hydroxylase)

8-SMe-cAMP has been a valuable tool in elucidating the role of cAMP in the synthesis of key neurotransmitters. Research has shown that 8-SMe-cAMP can enhance the activity of both tryptophan hydroxylase (TrpH) and tyrosine hydroxylase (TH), the rate-limiting enzymes in the biosynthesis of serotonin (B10506) and catecholamines (dopamine, norepinephrine, and epinephrine), respectively. nih.gov

In soluble extracts of the rat striatum, 8-SMe-cAMP was found to stimulate the activity of both TrpH and TH, supporting a direct role for cAMP and cAMP-dependent protein kinase in their regulation. nih.gov This suggests that cAMP is an important regulator of serotonin synthesis, in addition to its established effects on dopamine (B1211576) synthesis. nih.gov However, other studies have indicated that while TrpH is phosphorylated by PKA, direct stimulation of endogenous PKA by cAMP analogs like 8-SMe-cAMP did not always lead to the activation of TrpH. nih.gov This suggests a more complex regulatory mechanism may be at play.

In cultured mouse neuroblastoma cells, stable cAMP analogs, including 8-SMe-cAMP, were shown to increase the activity of tyrosine hydroxylase. pnas.org This effect highlights the role of cAMP in modulating catecholamine production in neuronal cells.

Table 2: Effect of 8-Thiomethyl-cAMP on Key Neurotransmitter Synthesis Enzymes

| Enzyme | Neurotransmitter Synthesized | Effect of 8-SMe-cAMP |

|---|---|---|

| Tryptophan Hydroxylase (TrpH) | Serotonin | Enhanced activity in some studies nih.gov |

| Tyrosine Hydroxylase (TH) | Catecholamines (Dopamine, etc.) | Stimulated activity nih.govpnas.org |

Influence on Neuronal Excitability and Synaptic Plasticity

The role of cAMP in modulating neuronal excitability and synaptic plasticity has been extensively studied, with 8-SMe-cAMP serving as a key experimental compound. In the bag cell neurons of Aplysia californica, a model system for studying peptidergic neurons, the application of 8-SMe-cAMP was able to induce afterdischarges in unstimulated preparations, providing evidence for the role of cAMP in generating this form of neuronal excitability. caltech.edu

In the hippocampus, a brain region critical for learning and memory, cAMP-dependent protein kinase (PKA) is heavily implicated in long-term potentiation (LTP) and long-term depression (LTD), forms of synaptic plasticity thought to underlie these cognitive functions. nih.gov Studies using cAMP analogs like 8-SMe-cAMP have shown that increasing cAMP levels can lead to a persistent increase in the population spike amplitude, a measure of neuronal excitability. jneurosci.org This effect was mimicked by forskolin, an activator of adenylyl cyclase, further supporting the involvement of the cAMP pathway. jneurosci.org

Furthermore, research indicates that the activation of the cAMP pathway can convert short-lasting, protein synthesis-independent LTP into a stable, protein synthesis-dependent form of LTP. nih.gov This suggests that cAMP signaling is crucial for the consolidation of long-term memories. The downstream effects of cAMP are mediated by effectors like PKA, which can phosphorylate various substrates including transcription factors and ion channels, ultimately leading to changes in gene expression and synaptic strength. nih.govbennington.edu

Immunomodulatory Effects in Research Models

Regulation of Immune Cell Function and Signaling Pathways

Elevated intracellular cAMP levels are generally associated with the suppression of innate immune functions. nih.govnih.gov This includes the inhibition of inflammatory mediator generation, as well as the phagocytosis and killing of microbes by immune cells. nih.gov The use of cAMP analogs like 8-SMe-cAMP in research models has helped to delineate the specific roles of cAMP in regulating immune cell activity.

The immunomodulatory effects of various compounds are often mediated through their influence on cAMP signaling pathways. frontiersin.orgmdpi.com For example, phosphodiesterase (PDE) inhibitors, which prevent the breakdown of cAMP, have anti-inflammatory effects in a wide range of immune cells by increasing intracellular cAMP levels. frontiersin.org These findings underscore the therapeutic potential of targeting the cAMP pathway to modulate immune responses in various diseases. nih.govfrontiersin.org

Involvement in Hormone Secretion and Gene Expression (e.g., Thyroid, Adrenal)

Cyclic adenosine (B11128) monophosphate (cAMP) is a pivotal second messenger in endocrinology, mediating the intracellular actions of numerous hormones that bind to G-protein-coupled receptors on the cell surface. nih.govwikipedia.org The activation of adenylyl cyclase leads to a rise in intracellular cAMP, which in turn primarily activates two main effectors: protein kinase A (PKA) and the Exchange proteins directly activated by cAMP (Epac). nih.gov Research utilizing specific cAMP analogs, such as this compound (8-SMe-cAMP) and related 8-substituted derivatives, has been instrumental in dissecting the distinct and overlapping roles of these pathways in regulating hormone synthesis and gene expression in endocrine glands like the adrenal and thyroid glands.

Adrenal Gland: Steroidogenesis and Gene Regulation

In the adrenal gland, the primary regulator of glucocorticoid production is the adrenocorticotropic hormone (ACTH), which operates through a cAMP-dependent mechanism. pituitary.org.ukncert.nic.in Studies using cAMP analogs have revealed complex layers of this regulation. This compound has been identified as an analog with selectivity for the type II isoform of PKA (PKA-II). bioscientifica.com

Research in isolated rat adrenal cells demonstrated that 8-SMe-cAMP on its own can stimulate the production of both aldosterone (B195564) from zona glomerulosa cells and corticosterone (B1669441) from zona fasciculata/reticularis cells in a dose-dependent manner. bioscientifica.com When used in combination with an analog selective for PKA-I, a synergistic increase in steroid production was observed, indicating that both PKA isoforms are involved in adrenal steroidogenesis. bioscientifica.com Specifically, the findings suggested that while both PKA-I and PKA-II contribute, PKA-I may have a more dominant role in the fasciculata/reticularis cells, whereas PKA-II activity is significant in the responses of glomerulosa cells. bioscientifica.com

Furthermore, investigations with other 8-substituted cAMP analogs, like 8-(4-chlorophenylthio)-cAMP (8CPT-cAMP), have uncovered a fascinating aspect of gene expression regulation in adrenal cells. Studies on bovine adrenal zona fasciculata (AZF) cells showed that 8CPT-cAMP could induce substantial, delayed increases in cortisol synthesis. nih.gov This effect was linked to the increased expression of messenger RNAs (mRNAs) for key steroidogenic enzymes, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17 (17α-hydroxylase), CYP21 (21-hydroxylase), and the steroid acute regulatory protein (StAR). plos.org However, this stimulation of steroidogenesis was not triggered by a non-hydrolyzable version of the analog, suggesting that metabolism of the parent compound is required. nih.govplos.org Subsequent research confirmed that metabolites, such as 8CPT-adenine, were responsible for inducing the expression of these steroidogenic genes and stimulating cortisol synthesis, apparently through a novel signaling pathway independent of both PKA and Epac. nih.govplos.org

Table 1: Effects of this compound and Related Analogs on Adrenal Cell Function

| Cell Model | Compound Used | Key Finding | Observed Effect on Hormone Secretion/Gene Expression |

| Rat adrenal zona glomerulosa cells | 8-Thiomethyl-cAMP (TM-cAMP) | Stimulated steroidogenesis, indicating a role for PKA-II. bioscientifica.com | Increased aldosterone production. bioscientifica.com |

| Rat adrenal fasciculata/reticularis cells | 8-Thiomethyl-cAMP (TM-cAMP) | Stimulated steroidogenesis, with evidence for roles of both PKA-I and PKA-II. bioscientifica.com | Increased corticosterone production. bioscientifica.com |

| Bovine adrenal zona fasciculata (AZF) cells | 8-(4-chlorophenylthio)-cAMP (8CPT-cAMP) | Metabolites induced delayed cortisol synthesis via gene expression. nih.gov | Increased cortisol secretion; increased mRNA expression of CYP17, CYP11a1. nih.gov |

| Bovine adrenal zona fasciculata (AZF) cells | Metabolites of 8CPT-2'-OMe-cAMP (e.g., 8CPT-adenine) | Induced corticosteroidogenesis through a PKA- and Epac-independent pathway. plos.org | Increased cortisol synthesis; increased mRNA expression of CYP11a1, CYP17, CYP21, StAR. plos.org |

Thyroid Gland: Elucidating TSH Signaling Pathways

In the thyroid gland, the thyroid-stimulating hormone (TSH) is the principal regulator of thyroid hormone synthesis and secretion, an action also mediated by cAMP. nih.govwikipedia.org The gland expresses both PKA and Epac proteins, raising questions about their respective contributions to thyroid function. oup.com

To differentiate these pathways, researchers have used the Epac-selective cAMP analog, 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'OMe-cAMP), a compound structurally related to 8-SMe-cAMP. Studies in dog thyrocyte cultures revealed that while TSH and agents that increase cAMP (like forskolin) strongly stimulate the primary functions of the thyroid—iodide uptake, hydrogen peroxide (H₂O₂) generation, and thyroid hormone secretion—the Epac-selective activator did not. oup.com Even though 8-pCPT-2'OMe-cAMP was shown to activate its downstream target Rap1, it failed to induce these key thyroid functions. oup.comresearchgate.net In contrast, PKA-selective cAMP analogs successfully mimicked the effects of TSH on hormone production and secretion. oup.com

These findings provide clear evidence that in thyroid cells, the critical functions directly leading to the synthesis and secretion of thyroid hormones are mediated exclusively by the PKA pathway. oup.com The Epac pathway, although present and responsive to cAMP, appears to be involved in other cellular processes but not directly in the acute stimulation of hormone release. oup.com This research underscores the power of using selective cAMP analogs to unravel the specific roles of different cAMP effectors in complex physiological processes.

Table 2: Differentiating cAMP Effector Pathways in Thyroid Cells Using Selective Analogs

| Cell Model | Compound Used | Key Finding | Observed Effect on Hormone Secretion/Gene Expression |

| Dog thyrocytes | 8-pCPT-2'OMe-cAMP (Epac activator) | Failed to stimulate key thyroid functions, unlike general cAMP activators. oup.com | No effect on iodide uptake, H₂O₂ generation, or thyroid hormone secretion. oup.com |

| Dog thyrocytes | PKA-selective cAMP analogs (e.g., 6-MB-cAMP) | Reproduced the stimulatory effects of TSH on thyroid function. oup.com | Induced iodide uptake and H₂O₂ production. oup.com |

| 3T3-L1 adipocytes (TSH-responsive model) | 8-pCPT-2'-O-Me-cAMP (Epac activator) | Did not stimulate IL-6 release, unlike TSH or forskolin. nih.gov | No effect on Interleukin-6 (IL-6) release or gene transcription. nih.gov |

Methodological Applications of 8 Thiomethyl Cyclic Amp in Biomedical Research

Use as a Specific Pharmacological Tool for Dissecting Cyclic AMP Pathways

The second messenger cyclic adenosine (B11128) monophosphate (cAMP) orchestrates a multitude of cellular processes by activating downstream effectors, primarily Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). nih.govupstate.edu To elucidate the specific contributions of these pathways, researchers rely on synthetic cAMP analogs that exhibit preferential activation of one effector over the other. 8-Thiomethyl cyclic AMP and its derivatives have emerged as valuable pharmacological tools for this purpose.

Specificity and Selectivity in Distinguishing PKA vs. EPAC Roles

The ability to selectively activate either PKA or Epac is crucial for dissecting their individual roles in cAMP-mediated signaling. While this compound itself shows some preference, other analogs with modifications at the 8-position and the 2'-hydroxyl group of the ribose have been developed to achieve greater selectivity. nih.govbiolog.de For instance, the introduction of a 2'-O-methyl group significantly reduces the affinity for PKA, thereby creating highly Epac-selective activators. biolog.de

One of the most widely used Epac-selective agonists is 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP). nih.gov This compound is a potent activator of both Epac1 and Epac2 but a weak activator of PKA. upstate.edunih.gov This high degree of selectivity allows researchers to investigate Epac-mediated processes, such as Rap1 activation and subsequent effects on cell adhesion and exocytosis, without the confounding influence of PKA activation. nih.gov In contrast, cAMP analogs with modifications at the N6 position of the adenine (B156593) ring are known to be selective activators of PKA with little to no effect on Epac. biolog.de

The following table summarizes the selectivity of various cAMP analogs for PKA and Epac, highlighting the importance of specific chemical modifications.

| Compound Name | Modification(s) | Primary Target |

| This compound | 8-thiomethyl group | PKA (Type II preference) |

| 8-pCPT-2'-O-Me-cAMP | 8-(4-chlorophenylthio) and 2'-O-methyl | Epac |

| N6-Benzoyl-cAMP | N6-benzoyl group | PKA |

Applications in Kinase Activity Assays and Reporter Gene Assays

This compound is utilized in in vitro kinase activity assays to study the activation of specific PKA isozymes. nih.gov For example, it can be used in combination with other cAMP analogs to synergistically activate either type I or type II PKA. nih.gov A typical PKA activity assay measures the transfer of the terminal phosphate (B84403) from radiolabeled ATP to a synthetic peptide substrate, such as kemptide. nih.gov The amount of incorporated radioactivity is then quantified to determine the kinase activity. nih.gov

In the context of gene expression, cAMP signaling often culminates in the activation of the transcription factor CREB (cAMP response element-binding protein) through its phosphorylation by PKA. nih.gov To monitor this pathway, researchers employ reporter gene assays. nih.govbpsbioscience.comgnpbio.com A common approach involves using a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the cAMP response element (CRE). nih.govbpsbioscience.comgnpbio.com When cells transfected with this reporter construct are treated with a cAMP analog like this compound, activation of the PKA-CREB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity. nih.gov This system allows for the investigation of cAMP-mediated gene transcription in a cellular context. nih.gov

Development of Labeled this compound Probes for Imaging and Affinity Studies

To visualize the subcellular localization and dynamics of cAMP and to identify its binding proteins, researchers have developed labeled versions of cAMP analogs, including those based on an 8-substituted scaffold.

Fluorescent Probes for Live-Cell Imaging of cAMP Dynamics

Fluorescently labeled cAMP analogs are powerful tools for real-time imaging of cAMP fluctuations in living cells. biolog.denih.govrsc.org An example of such a probe is 8-(2-[Fluoresceinyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate (8-[Fluo]-cAMP). biolog.de This analog has a fluorescein (B123965) molecule attached to the 8-position of the adenine ring via a spacer. biolog.de It exhibits excitation and emission maxima of approximately 494 nm and 517 nm, respectively, making it suitable for fluorescence microscopy. biolog.de Importantly, 8-[Fluo]-cAMP is a potent activator of PKA and is relatively resistant to hydrolysis by phosphodiesterases, allowing for sustained imaging of cAMP-dependent processes. biolog.de

Photoaffinity Labels for Target Identification

Photoaffinity labeling is a technique used to identify and characterize the binding sites of ligands on their target proteins. nih.govplos.orgnih.govmdpi.com This method utilizes a probe that contains a photoreactive group, which upon exposure to UV light, forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket. plos.org 8-Azido-cAMP (8-N3-cAMP), a derivative of cAMP with an azido (B1232118) group at the 8-position, is a widely used photoaffinity label for identifying cAMP-binding proteins. nih.govpnas.org When [32P]-labeled 8-N3-cAMP is incubated with a protein sample and then irradiated with UV light, it specifically and covalently labels cAMP-binding proteins. nih.gov These labeled proteins can then be identified by techniques such as SDS-PAGE and autoradiography. nih.gov For example, 8-N3-cAMP has been successfully used to label the regulatory subunit of PKA. nih.gov

Application in In Vitro Enzymatic Assays for Adenylyl Cyclase and Phosphodiesterase Activity

This compound and its analogs are also employed in in vitro enzymatic assays to study the activity of adenylyl cyclases (ACs) and phosphodiesterases (PDEs), the enzymes responsible for cAMP synthesis and degradation, respectively.

The activity of adenylyl cyclase, which converts ATP to cAMP, can be measured in vitro by quantifying the amount of cAMP produced over time. nih.govsigmaaldrich.commdpi.com These assays are often performed in the presence of various activators or inhibitors to characterize the regulation of different AC isoforms. mdpi.com While not a direct substrate, understanding the downstream effects of this compound on signaling pathways can be relevant in the context of adenylyl cyclase activity studies.

Integration into High-Throughput Screening Platforms for Modulator Discovery

The unique biochemical properties of this compound and its structural analogs, particularly their selectivity for specific downstream effectors of cyclic AMP (cAMP), have made them invaluable tools in the development of high-throughput screening (HTS) platforms. These platforms are engineered to rapidly screen large chemical libraries for novel modulators—agonists, antagonists, or allosteric regulators—of cAMP signaling pathways. The primary targets for these screening efforts are often the Exchange proteins directly activated by cAMP (Epac), for which analogs like 8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) show high selectivity over Protein Kinase A (PKA). nih.govplos.org This selectivity is critical for identifying compounds that can dissect the distinct roles of Epac and PKA in cellular processes. nih.gov

The integration of these cAMP analogs into HTS is predominantly achieved through fluorescence-based and resonance energy transfer-based assays. A widely adopted HTS strategy for discovering Epac antagonists involves a competitive binding assay using a fluorescent cAMP derivative, 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3′,5′-cyclic monophosphate (8-NBD-cAMP). nih.govplos.orgnih.gov The principle of this assay is based on the significant increase in fluorescence intensity that occurs when 8-NBD-cAMP binds to the Epac protein. plos.org When screening for antagonists, compounds from a chemical library are introduced to the Epac/8-NBD-cAMP complex. A compound that successfully displaces the fluorescent probe from the Epac binding site will cause a decrease in the fluorescence signal, flagging it as a potential inhibitor. nih.govplos.org

Researchers have successfully optimized these assays for HTS environments, achieving excellent sensitivity and robustness suitable for screening tens of thousands of compounds. For instance, a fluorescence-based assay for Epac2 antagonists was validated in a 96-well format, demonstrating high reproducibility with Z' scores, a statistical measure of assay quality, consistently above 0.8. plos.org This robust assay design has been instrumental in identifying novel, non-nucleotide small molecule inhibitors of Epac. nih.govmdpi.com

Beyond antagonist discovery, similar HTS methodologies are employed to find novel Epac agonists. An ultra-high-throughput screening (uHTS) campaign was designed to identify new Epac1 agonists by measuring the displacement of 8-NBD-cAMP from the Epac1 cyclic nucleotide-binding domain (CNBD). researchgate.net This large-scale screen of approximately 350,000 compounds successfully identified a novel class of Epac1 binders. researchgate.net

Bioluminescence Resonance Energy Transfer (BRET) represents another sophisticated technology adapted for HTS of cAMP modulators. Assays like CAMYEL (cAMP sensor using YFP-Epac-Rluc) leverage the intramolecular conformational change that Epac undergoes upon ligand binding. nih.gov This system is sensitive enough to distinguish between the binding of full agonists (cAMP), partial agonists like 8-pCPT-cAMP, and various types of inhibitors, providing a detailed pharmacological profile of hit compounds directly from the primary screen. nih.gov

The table below summarizes various HTS formats that utilize 8-position modified cAMP analogs for modulator discovery.

| HTS Assay Format | Key cAMP Analog/Probe | Target Protein | Purpose of Screen | Reference |

| Fluorescence Competition Binding | 8-NBD-cAMP (Fluorescent Probe) | Epac2 | Antagonist Discovery | nih.govplos.orgnih.gov |

| Ultra-High-Throughput Fluorescence Displacement | 8-NBD-cAMP (Fluorescent Probe) | Epac1 CNBD | Agonist Discovery | researchgate.net |

| Bioluminescence Resonance Energy Transfer (BRET) | 8-pCPT-cAMP (Comparator) | Epac1 (CAMYEL sensor) | Distinguishing Agonists, Partial Agonists, and Inhibitors | nih.gov |

| Functional Guanine (B1146940) Nucleotide Exchange Factor (GEF) Assay | 8-pCPT-cAMP (Agonist) | Epac1 | Identification of Partial Agonists/Inhibitors | mdpi.comresearchgate.net |

These screening platforms have led to the successful identification of several important molecular probes. The discovery of compounds that directly interact with Epac proteins has provided researchers with crucial tools to explore the physiological and pathophysiological roles of this signaling pathway. nih.gov

The table below details examples of modulators that have been identified through these HTS approaches.

| Discovered Modulator | Classification | Screening Method | Primary Target | Reference |

| ESI-08 / ESI-09 | Antagonist | Fluorescence Competition (vs. 8-NBD-cAMP) | Epac1 and Epac2 | nih.govmdpi.com |

| I942 / I178 | Partial Agonist / Inhibitor | Fluorescence Competition (vs. 8-NBD-cAMP) | Epac1 | nih.govresearchgate.net |

| SY000 (Benzofuran oxaloacetic acid derivative) | Agonist | uHTS Fluorescence Displacement (vs. 8-NBD-cAMP) | Epac1 | researchgate.net |

Comparative Studies with Other Cyclic Amp Analogs

Comparison of Specificity Profiles: 8-Thiomethyl cyclic AMP versus other C-8 Analogs (e.g., 8-Br-cAMP, 8-Cl-cAMP), C-6 Analogs, and Dibutyryl-cAMP

The specificity of cAMP analogs is primarily determined by their affinity for the two distinct cAMP-binding sites (Site 1/A and Site 2/B) on the regulatory subunits (RI and RII) of cAMP-dependent protein kinase (PKA).

This compound, along with other C-8 substituted analogs like 8-Bromo-cAMP (8-Br-cAMP) and 8-Chloro-cAMP (8-Cl-cAMP), demonstrates a marked preference for Site 1 of the PKA regulatory subunits. ulb.ac.be Specifically, C-8 analogs with thio or halogen substitutions, such as 8-SMe-cAMP and 8-Br-cAMP, are highly selective for Site 1 on the type II regulatory subunit (RII) of PKA. nih.govsci-hub.se This contrasts with C-8 analogs containing amino substitutions, which show greater specificity for the type I PKA isozyme. sci-hub.seunivr.it

In contrast, C-6 analogs , such as N6-benzoyl-cAMP (6-Bnz-cAMP) or N6-butyryl-cAMP, are generally selective for Site 2 on the PKA regulatory subunits. ulb.ac.be This differential site selectivity allows for the synergistic activation of specific PKA isozymes when C-8 and C-6 analogs are used in combination. ulb.ac.besci-hub.se For instance, the combination of 8-SMe-cAMP (Site 1, RII selective) and a C-6 analog (Site 2 selective) leads to the potent and synergistic activation of the type II PKA isozyme. ulb.ac.benih.gov

Dibutyryl-cAMP (DB-cAMP) is a cell-permeable analog that is often used in research. scbt.com However, its specificity is less defined compared to the site-selective analogs. It can activate PKA, but its effects can also be mediated by its metabolites, butyrate (B1204436) and N6-monobutyryl-cAMP, which can have their own biological activities. nih.gov In studies of growth inhibition, Dibutyryl-cAMP showed no effect at concentrations where other C-8 and C-6 analogs were potent inhibitors. sci-hub.seunivr.it

| cAMP Analog | Primary Binding Site Specificity | PKA Isozyme Preference |

|---|---|---|

| This compound | Site 1 | Type II (RII) nih.govsci-hub.se |

| 8-Br-cAMP | Site 1 | Type II (RII) nih.gov |

| 8-Cl-cAMP | Site 1 | Generally Type II univr.it |

| C-6 Analogs (e.g., N6-benzoyl-cAMP) | Site 2 | Both Type I and Type II ulb.ac.bebioscientifica.com |

| Dibutyryl-cAMP | Less specific, acts as a general PKA activator | General PKA activator scbt.com |

Analysis of Potency Differences in Activating/Inhibiting Cyclic AMP Pathways

The potency of this compound and its counterparts varies depending on the biological system and the specific pathway being investigated. In studies on dog thyroid cells, 8-SMe-cAMP was found to be more potent than N6-butyryl-cAMP in activating hormone secretion. ulb.ac.be

In the context of growth inhibition of cancer cell lines, C-8 analogs with halogen or thio substitutions, including 8-SMe-cAMP, 8-Cl-cAMP, and 8-Br-cAMP, were found to be more potent inhibitors than C-8 analogs with amino substitutions. sci-hub.seunivr.it For example, at a 50 µM concentration, 8-Cl-cAMP, 8-SMe-cAMP, and 8-Br-cAMP demonstrated 40-80% growth inhibition, whereas C-8 amino analogs inhibited growth by less than 20%. sci-hub.seunivr.it In the same studies, Dibutyryl-cAMP at 50 µM showed no growth inhibition. sci-hub.seunivr.it

The true potency of site-selective analogs like 8-SMe-cAMP is often revealed in synergistic combinations. When used with a C-6 analog, even low concentrations of 8-SMe-cAMP can lead to a significant activation of type II PKA, achieving a greater effect than either analog used alone at a higher concentration. ulb.ac.besci-hub.senih.gov For instance, a synergistic pair for activating type II PKA might consist of 7 nM 8-SMe-cAMP and 10 nM N6-benzoyl-cAMP. nih.gov

| cAMP Analog | Relative Potency in Growth Inhibition (Cancer Cells) sci-hub.seunivr.it | Notes on Potency |

|---|---|---|

| This compound | High (40-80% inhibition at 50 µM) | Highly potent in synergistic combinations for Type II PKA activation. ulb.ac.benih.gov |

| 8-Br-cAMP | High (40-80% inhibition at 50 µM) | A potent activator of PKA. scbt.comnih.gov |

| 8-Cl-cAMP | High (40-80% inhibition at 50 µM) | Potent antiproliferative effects, but can be metabolized to 8-Cl-adenosine. plos.org |

| C-6 Analogs | Moderate (e.g., N6-benzyl-cAMP showed 30-70% inhibition at 50 µM) | Often used in synergistic pairs with C-8 analogs. ulb.ac.be |

| Dibutyryl-cAMP | Low (No inhibition at 50 µM) | Effects can be due to metabolites. sci-hub.seunivr.it |

Differential Cellular Permeability and Stability in Various Research Settings

A critical factor for the effectiveness of cAMP analogs in intact cell studies is their ability to cross the cell membrane and their resistance to degradation by phosphodiesterases (PDEs).

Dibutyryl-cAMP is well-known for its enhanced membrane permeability due to its butyryl groups. scbt.com Similarly, 8-Br-cAMP is more lipophilic than cAMP, which contributes to its cell permeability. biolog.dehellobio.com

While direct comparative studies on the permeability of 8-SMe-cAMP are less common, C-8 substituted analogs, in general, are designed to have improved lipophilicity and thus better membrane penetration compared to the highly polar native cAMP molecule. asm.org

Regarding stability, many C-8 substituted analogs, including 8-SMe-cAMP, are more resistant to hydrolysis by PDEs than cAMP itself. ulb.ac.beasm.org This resistance allows for more sustained activation of cAMP signaling pathways in experimental settings. However, it is important to note that even analogs like 8-Br-cAMP are not completely metabolically stable and can be slowly broken down by PDEs, especially during long incubation periods. biolog.de In contrast, phosphorothioate-modified analogs like Sp-8-Br-cAMPS offer even greater resistance to metabolic degradation. biolog.debiolog.de

The stability of 8-Cl-cAMP is a more complex issue. While it has antiproliferative effects, some of these have been shown to be mediated by its metabolite, 8-Cl-adenosine, which acts through different signaling pathways (e.g., AMPK activation) and is independent of PKA. plos.org This metabolic conversion is a significant consideration when interpreting results from studies using 8-Cl-cAMP.

Advantages and Limitations of this compound as a Research Reagent Compared to Alternative Analogs

The choice of a cAMP analog depends on the specific research question. This compound offers several advantages and has certain limitations compared to other analogs.

Advantages of this compound:

High Specificity for PKA Type II: Its strong preference for the RII subunit makes it an excellent tool for dissecting the specific roles of PKA type II from type I. nih.govsci-hub.se This is a significant advantage over less specific activators like Dibutyryl-cAMP.

Potent Synergistic Activation: When paired with a C-6 analog, it allows for the potent and selective activation of the PKA type II pathway at very low concentrations, minimizing potential off-target effects. ulb.ac.benih.gov

Good Research Tool for Isozyme-Specific Studies: The ability to selectively activate one PKA isozyme over the other has been instrumental in correlating specific cellular responses, such as oocyte maturation and cumulus expansion, with the activation of either PKA type I or type II. nih.gov

Limitations of this compound:

Limited Efficacy as a Single Agent: While potent in synergistic pairs, its effectiveness when used alone may be limited in some systems, as maximal PKA activation often requires the occupation of both binding sites. ulb.ac.be

Potential for Off-Target Effects at High Concentrations: Like all analogs, at high concentrations, the site selectivity of 8-SMe-cAMP can diminish, leading to the activation of other PKA isozymes or signaling pathways. ulb.ac.be

Comparison with Alternative Analogs:

vs. 8-Br-cAMP and 8-Cl-cAMP: While all three are potent C-8, site-1 selective analogs, a key difference lies in the metabolic fate of 8-Cl-cAMP. The conversion of 8-Cl-cAMP to 8-Cl-adenosine introduces a confounding variable that is not known to be a major issue with 8-SMe-cAMP or 8-Br-cAMP. plos.org This makes 8-SMe-cAMP a potentially "cleaner" tool for specifically studying PKA-mediated effects.

vs. Dibutyryl-cAMP: The primary advantage of 8-SMe-cAMP over Dibutyryl-cAMP is its specificity. sci-hub.seunivr.it Researchers using Dibutyryl-cAMP must consider that the observed effects could be due to PKA activation, the butyrate metabolite, or a combination thereof. 8-SMe-cAMP allows for a more precise interrogation of the PKA type II pathway.

Future Directions and Emerging Research Avenues for 8 Thiomethyl Cyclic Amp

Exploration of Novel Downstream Effectors and Signaling Networks beyond PKA and EPAC

While the primary effectors of cAMP in eukaryotes are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), evidence suggests the existence of other cAMP-responsive proteins. nih.govnih.gov The selective activation properties of 8-TMe-cAMP make it an ideal probe to investigate these less-characterized signaling networks. Future research can focus on identifying and characterizing these alternative effectors.

Potential non-PKA/EPAC effectors that warrant investigation include:

Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are known to be directly gated by cyclic nucleotides and play crucial roles in processes like sensory transduction. rupress.orgcellsignal.com Investigating the direct effects of 8-TMe-cAMP on the gating properties of different CNG channel isoforms could reveal new regulatory functions in non-sensory cells.

Phosphodiesterases (PDEs): Certain PDEs, the enzymes responsible for cAMP degradation, contain regulatory domains that bind cyclic nucleotides, suggesting they can also act as signaling effectors. rupress.organnualreviews.org Using 8-TMe-cAMP could help determine how specific PDE isoforms are allosterically modulated, contributing to the complex feedback loops that shape cAMP gradients.

Prokaryotic cAMP Receptor Proteins (CRPs): In prokaryotes, the primary cAMP effector is the CRP. nih.gov While not present in eukaryotes, engineered systems could use 8-TMe-cAMP to probe the structural requirements for ligand binding and activation in this ancient family of transcription factors.

| Potential Effector | Known Function | Research Question for 8-TMe-cAMP | Potential Significance |

|---|---|---|---|

| Cyclic Nucleotide-Gated (CNG) Channels | Directly mediate ion flow in response to cAMP/cGMP binding. rupress.org | Does 8-TMe-cAMP selectively activate or inhibit specific CNG channel isoforms? | Uncovering novel roles for cAMP in regulating membrane potential and ion homeostasis. |

| Phosphodiesterases (PDEs) | Degrade cyclic nucleotides; some possess allosteric binding sites. annualreviews.org | Can 8-TMe-cAMP differentially modulate the activity of specific PDE families? | Elucidating feedback mechanisms that control the spatiotemporal dynamics of cAMP signals. |

| Popeye Domain Containing (POPDC) Proteins | Membrane proteins with a cAMP binding domain, expressed in striated muscle. mdpi.com | Is the binding and functional regulation of POPDC proteins sensitive to 8-TMe-cAMP? | Understanding cAMP's role in cardiac muscle physiology and disease. |

Integration with Advanced Omics Technologies (e.g., Phosphoproteomics, Metabolomics) to Elucidate Comprehensive Cellular Responses

Omics technologies offer the ability to capture a global snapshot of molecular changes within a cell in response to a stimulus. nih.govfrontiersin.org Integrating 8-TMe-cAMP with these platforms can move beyond single-pathway analysis to provide a holistic view of its cellular impact.

Phosphoproteomics: This technique can identify thousands of phosphorylation events simultaneously. nih.gov By treating cells with 8-TMe-cAMP, researchers can map the specific subset of the phosphoproteome controlled by its downstream kinases. This could lead to the discovery of novel PKA substrates or reveal crosstalk with other kinase pathways.

Metabolomics: As a key regulator of metabolism, cAMP influences numerous metabolic pathways. nih.govresearchgate.net Metabolomic analysis following treatment with 8-TMe-cAMP can create a detailed profile of the metabolic shifts induced by its signaling. frontlinegenomics.com This can identify which metabolic nodes are most sensitive to its influence and provide insights into diseases with metabolic dysregulation. nih.gov

Transcriptomics: While it is known that cAMP can regulate gene expression via the transcription factor CREB, a full transcriptomic analysis (e.g., via RNA-Seq) can reveal the complete suite of genes whose expression is altered by 8-TMe-cAMP. This can uncover broader regulatory networks and cellular programs under its control.

| Omics Technology | Primary Data Output | Application with 8-TMe-cAMP | Potential Discoveries |

|---|---|---|---|

| Phosphoproteomics | Quantitative analysis of protein phosphorylation sites. nih.gov | Identify proteins whose phosphorylation state changes in response to 8-TMe-cAMP. | New substrates for cAMP-dependent kinases; points of crosstalk with other signaling pathways. |

| Metabolomics | Comprehensive profile of small-molecule metabolites. nih.govfrontlinegenomics.com | Characterize global changes in cellular metabolism after 8-TMe-cAMP treatment. | Novel links between cAMP signaling and specific metabolic pathways (e.g., glycolysis, lipid metabolism). |

| Transcriptomics (RNA-Seq) | Complete quantification of all RNA transcripts in a cell. frontiersin.org | Determine the full set of genes up- or down-regulated by 8-TMe-cAMP. | Uncovering entire gene networks and cellular programs controlled by specific cAMP effectors. |

Development of Orthogonal Approaches for Spatiotemporal Control of 8-Thiomethyl cyclic AMP Activity

A major challenge in signaling research is to control the activity of a messenger molecule with high spatial and temporal precision. frontiersin.org Orthogonal approaches, which use external triggers like light, allow researchers to activate a signaling molecule at a specific time and location within a cell. nih.govresearchgate.net

Developing a "caged" version of 8-TMe-cAMP would be a significant advance. Caged compounds are molecules rendered inert by a photolabile protecting group. nih.govnih.gov Upon illumination with a specific wavelength of light, the protecting group is cleaved, releasing the active molecule in a process known as photolysis. nih.govnih.gov

Potential benefits of a caged 8-TMe-cAMP:

High Temporal Resolution: The release of the compound can be triggered on a millisecond timescale. nih.gov

High Spatial Resolution: Light can be focused on specific subcellular regions, allowing for the activation of signaling pathways in defined microdomains. frontiersin.org

Controlled Activation: It would allow researchers to bypass upstream signaling components and directly activate the effectors of 8-TMe-cAMP in a controlled manner.

Another emerging orthogonal strategy is the use of engineered aminoacyl-tRNA synthetase/tRNA pairs, which allows for the site-specific incorporation of noncanonical amino acids into proteins. nih.govacs.org In the future, it may be possible to engineer effector proteins (like PKA) to be activated not by cAMP itself, but by an orthogonal molecule, providing another layer of specific control.

| Orthogonal Control Method | Principle | Advantage for 8-TMe-cAMP Research |

|---|---|---|

| Photocaging | A photolabile group renders 8-TMe-cAMP inactive until released by a flash of light. nih.govnih.gov | Enables precise spatiotemporal control of signaling activation within a living cell. nih.gov |

| Engineered Orthogonal Pairs | Developing a unique ligand-receptor pair that does not interact with endogenous systems. nih.govacs.org | Could allow for the activation of specific engineered effector proteins by a synthetic analog, bypassing all native cAMP receptors. |

Application in Complex Biological Systems for Uncovering Specific Cellular Processes (e.g., Organoids, 3D Cultures)

Traditional 2D cell culture, where cells grow in a flat monolayer, fails to replicate the complex architecture and cell-cell interactions of living tissue. promega.eselveflow.com Three-dimensional (3D) culture systems, such as spheroids and organoids, provide a more physiologically relevant environment. promega.es Applying 8-TMe-cAMP to these complex models can bridge the gap between simplified cell culture and whole-organism physiology.

Using 8-TMe-cAMP in 3D cultures could help answer questions such as:

How does selective activation of PKA or EPAC pathways influence tissue morphogenesis and cell organization?

Can 8-TMe-cAMP modulate cell differentiation programs within a developing organoid?

How does the diffusion and signaling of 8-TMe-cAMP differ in a dense, multi-layered tissue environment compared to a 2D monolayer?

These advanced culture systems can better simulate microenvironments found in vivo, such as nutrient and oxygen gradients, making them powerful platforms for testing how 8-TMe-cAMP affects cellular function in a more realistic context. promega.es

| Culture System | Key Characteristics | Advantage for 8-TMe-cAMP Studies |

|---|---|---|

| 2D Monolayer Culture | Cells grow on a flat, artificial surface. | High-throughput screening, basic mechanism studies. |

| 3D Spheroids | Self-assembled clusters of cells. promega.es | Models cell-cell interactions and nutrient gradients. |

| Organoids | Stem-cell derived structures that self-organize to mimic organ architecture and function. | Allows study of developmental processes and cell differentiation in a tissue-like context. elveflow.com |

Theoretical Implications for Understanding Cyclic Nucleotide Signaling Specificity and Crosstalk